Synthetic Accessibility Advantage over Trodusquemine
Claramine offers a significant practical advantage in procurement and research use due to its rapid and facile synthesis. It can be synthesized in just 2 days, whereas the production of its structural analog Trodusquemine is a laborious process requiring several weeks [1]. This difference directly impacts compound availability, cost, and the feasibility of generating derivatives for structure-activity relationship (SAR) studies.
| Evidence Dimension | Synthetic Production Time |
|---|---|
| Target Compound Data | 2 days for complete synthesis |
| Comparator Or Baseline | Trodusquemine: 'several weeks' for complete synthesis |
| Quantified Difference | At least a 7-fold reduction in synthesis time (assuming 'several weeks' = ~3 weeks minimum) |
| Conditions | Chemical synthesis as described in primary literature; specific synthetic route utilizing a spermino group |
Why This Matters
This difference in synthetic accessibility makes Claramine a far more practical and cost-effective compound for research groups to procure or synthesize independently, especially for large-scale in vivo studies or chemical biology projects.
- [1] Qin Z, Pandey NR, Zhou X, Stewart CA, Hari A, Huang H, Stewart AF, Brunel JM, Chen HH. Functional properties of Claramine: a novel PTP1B inhibitor and insulin-mimetic compound. Biochem Biophys Res Commun. 2015 Feb 27;458(1):21-7. doi: 10.1016/j.bbrc.2015.01.040. View Source
